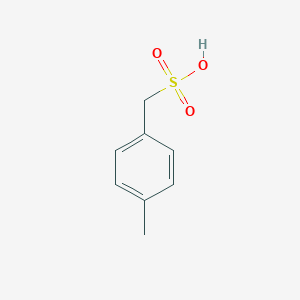

(4-methylphenyl)methanesulfonic Acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-methylphenyl)methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUKAAZJZMQJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance in Organic Chemistry Research

The significance of (4-methylphenyl)methanesulfonic acid and related methanesulfonic acid (MSA) derivatives in organic chemistry is substantial and multifaceted. These compounds are recognized for their strong acidic nature, which makes them effective catalysts in a variety of organic transformations. atamanchemicals.comacs.org Unlike some mineral acids, methanesulfonic acid and its derivatives are typically non-oxidizing, a property that is highly advantageous in reactions involving sensitive functional groups. acs.orgrsc.org

In the realm of synthesis, sulfonic acids are frequently employed to form salts with drug substances. pqri.org The unique structure of this compound makes it a versatile intermediate and building block for creating more complex molecules. ontosight.ai Its functional groups—the sulfonic acid moiety and the aromatic ring—allow for a range of chemical modifications, providing a scaffold for the development of new materials and potential pharmaceutical agents. ontosight.aiontosight.ai The reactivity and potential biological activities of such compounds are areas of active exploration in medicinal chemistry and drug development. ontosight.ai

Overview of Research Trajectories

Research involving methanesulfonic acid and its derivatives has evolved considerably, driven by a growing emphasis on green chemistry and the need for efficient, environmentally benign chemical processes. rsc.org Initially, the synthesis of simple alkylsulfonic acids was a key focus, with the first synthesis of methanesulfonic acid itself reported in a 1950 patent. acs.org

Contemporary research trajectories have expanded to explore the utility of these compounds as catalysts for reactions like esterification and alkylation. atamanchemicals.comrsc.org Their application in electrochemistry, particularly in metal plating and for electrolytes in batteries, is another prominent area of study, owing to the high solubility of their metal salts and their electrochemical stability. atamanchemicals.comrsc.org

Furthermore, there is a significant research interest in the interaction of methanesulfonic acid derivatives with biological systems, including enzymes and proteins. ontosight.ai This line of inquiry aims to uncover potential therapeutic applications and to understand biochemical pathways. ontosight.ai The synthesis of specific derivatives, such as (4-methylphenyl)methanesulfonic acid, is part of a broader effort to create a diverse library of organic compounds for screening in drug discovery and materials science. As researchers continue to investigate the distinct properties of compounds like this compound, new applications in catalysis, synthesis, and biomedicine are anticipated to emerge.

Chemical Properties and Identifiers

The following interactive table summarizes key identifiers and properties for compounds related to the methanesulfonic acid class.

| Property | Value |

| Compound Name | Methanesulfonic acid, 4-methylphenyl ester |

| Molecular Formula | C8H10O3S |

| Molecular Weight | 186.23 g/mol |

| CAS Number | 17177-63-8 |

| Synonyms | p-Tolyl mesylate, 4-Methylphenyl methanesulfonate (B1217627) |

Data sourced from multiple chemical databases. nih.govchemspider.com

An in-depth examination of the synthetic routes for this compound, a significant organosulfur compound, reveals a variety of methods tailored for both large-scale industrial production and specialized laboratory applications. The methodologies encompass direct sulfonation, derivatization from sulfonyl chlorides, and the preparation of its various salt forms.

Catalytic Applications of 4 Methylbenzene 1 Sulfonic Acid in Organic Transformations

General Acid Catalysis in Heterogeneous and Homogeneous Systems

p-Toluenesulfonic acid serves as an efficient catalyst in both homogeneous and heterogeneous systems. preprints.orgnsf.gov In homogeneous catalysis, PTSA dissolves in the reaction medium, providing a readily available source of protons to activate various functional groups. rsc.org Its solubility in polar organic solvents facilitates its use in a wide array of reactions. wikipedia.org

For heterogeneous applications, PTSA can be immobilized on solid supports like silica (B1680970) or polystyrene. nih.gov This approach offers several advantages, including simplified catalyst recovery and reuse, which is both economically and environmentally beneficial. nih.govrsc.org For instance, PTSA supported on UiO-66(Zr), a metal-organic framework, has been shown to be an effective and recyclable catalyst for biodiesel production. rsc.org Similarly, PTSA immobilized on silica has been used for the cleavage of aromatic ethers. nih.gov The development of such heterogeneous catalysts is a significant step towards greener and more sustainable chemical processes. preprints.orgrsc.org

The catalytic activity of PTSA stems from its ability to act as a Brønsted acid, donating a proton to a substrate. rsc.org This protonation increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. p-toluenesulfonicacid-ptbba.com This fundamental principle underlies its application in a vast number of organic reactions.

Catalysis in Esterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental transformation in organic synthesis. tcichemicals.com p-Toluenesulfonic acid is a commonly employed acid catalyst in these reactions due to its efficiency and ease of handling. tcichemicals.comscientific.net

The Fischer-Speier esterification is a classic method for synthesizing esters, typically requiring an acid catalyst to accelerate the reaction. tcichemicals.comtcichemicals.com p-Toluenesulfonic acid is a frequently used catalyst for this purpose. tcichemicals.comorganic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by PTSA, which activates the carbonyl group for nucleophilic attack by the alcohol. p-toluenesulfonicacid-ptbba.comorganic-chemistry.org This is followed by the formation of a tetrahedral intermediate and subsequent elimination of water to yield the ester. p-toluenesulfonicacid-ptbba.comorganic-chemistry.org To drive the equilibrium towards the product, water is often removed from the reaction mixture, for example, by azeotropic distillation using a Dean-Stark apparatus. tcichemicals.comtcichemicals.com

Research has demonstrated the effectiveness of PTSA in the esterification of various substrates. For example, it has been used to catalyze the reaction between eleostearic acid and acetylenic diol polyoxyethylene ether. mdpi.com In another study, the synthesis of ethylene (B1197577) glycol butyl ether acetate (B1210297) from ethylene glycol butyl ether and acetic acid was successfully achieved with PTSA as the catalyst, resulting in a high yield of 98.81%. atlantis-press.com

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Eleostearic acid, Acetylenic diol polyoxyethylene ether | p-Toluenesulfonic acid (2%) | 80 °C, reflux | Not specified | mdpi.com |

| Ethylene glycol butyl ether, Acetic acid | p-Toluenesulfonic acid (3%) | 80-95 °C, 60 min | 98.81% | atlantis-press.com |

| Fatty acids, Methanol (B129727)/Ethanol | p-Toluenesulfonic acid | Ultrasound, 20 min, 25°C | Good yields | tandfonline.com |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is also efficiently catalyzed by p-toluenesulfonic acid. wikipedia.orgjst.go.jp It has found significant application in the production of biodiesel, where triglycerides (esters of fatty acids and glycerol) are converted into fatty acid methyl esters (biodiesel). researchgate.netnih.gov

A notable development is the use of a deep eutectic solvent (DES) composed of p-toluenesulfonic acid and choline (B1196258) chloride as a catalyst for biodiesel production from soybean oil. researchgate.netnih.gov This system acts as a heterogeneous catalyst, allowing for easy separation and recycling, and achieved a high transesterification yield of 98.66%. researchgate.netnih.gov Homogeneous acid catalysts like PTSA are also conventionally used for producing polyol esters, which serve as synthetic lubricant oils. ajgreenchem.com

| Substrate | Alcohol | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Soybean oil | Methanol | p-Toluenesulfonic acid-based deep eutectic solvent | 98.66% | researchgate.netnih.gov |

| β-ketoesters | Various alcohols | p-Toluenesulfonic acid | Good yields | scientific.net |

Catalysis in Acetal (B89532) and Ketal Formation

The protection of aldehydes and ketones is a crucial step in many multi-step organic syntheses. Acetal and ketal formation, by reacting the carbonyl compound with an alcohol or a diol in the presence of an acid catalyst, is a common method for this purpose. acs.orgnih.gov p-Toluenesulfonic acid is a preferred catalyst for this transformation due to its effectiveness and milder nature compared to strong mineral acids like sulfuric acid. fiveable.mestackexchange.com

The mechanism of acetal/ketal formation involves the protonation of the carbonyl oxygen by PTSA, enhancing the electrophilicity of the carbonyl carbon. fiveable.mep-toluenesulfonicacid-ptbba.com This is followed by nucleophilic attack of the alcohol to form a hemiacetal or hemiketal, which is then protonated and subsequently loses a water molecule. A second alcohol molecule then attacks the resulting carbocation to form the final acetal or ketal. p-toluenesulfonicacid-ptbba.com The removal of water is essential to drive the reaction to completion. p-toluenesulfonicacid-ptbba.com

PTSA has been shown to be superior to sulfuric acid in some cases because it is less dehydrating, which can be beneficial in preventing unwanted side reactions. stackexchange.com It is also more soluble in organic solvents. fiveable.me Research has demonstrated that even trace amounts of PTSA (as low as 0.1 mol%) can effectively catalyze acetalization and ketalization reactions. acs.orgnih.gov

| Carbonyl Compound | Alcohol/Diol | Catalyst | Key Finding | Reference |

|---|---|---|---|---|

| Aldehydes and ketones | Alcohols and diols | p-Toluenesulfonic acid | Effective catalyst for acetal/ketal formation. fiveable.me | fiveable.me |

| Aldehydes and ketones | Alcohols and diols | p-Toluenesulfonic acid (trace amounts) | Highly efficient even at low catalyst loadings (0.1 mol%). acs.orgnih.gov | acs.orgnih.gov |

| Sterically congested ketones | Tetramethoxysilane | p-Toluenesulfonic acid | Provides almost quantitative yield of the corresponding dimethoxy ketal. wuxiapptec.com | wuxiapptec.com |

Catalysis in Protecting Group Strategies

Beyond acetal and ketal formation, p-toluenesulfonic acid plays a significant role in other protecting group manipulations, particularly in the deprotection of silyl (B83357) ethers.

Silyl ethers are widely used protecting groups for hydroxyl functions due to their ease of formation and selective removal. youtube.com While fluoride-based reagents are commonly used for deprotection, acidic conditions also provide a valuable alternative. youtube.comnih.gov p-Toluenesulfonic acid can be employed for the cleavage of silyl ethers, often with a degree of selectivity. gelest.com

The deprotection mechanism under acidic conditions is thought to involve protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. stackexchange.com The steric environment around the silyl ether can influence the rate of cleavage, allowing for selective deprotection in some cases. stackexchange.com For instance, a methanol solution of a triethylsilyl ether can be cleaved by treatment with p-toluenesulfonic acid. gelest.com However, in some complex molecules, the use of protic acids like PTSA for silyl ether deprotection can lead to complex product mixtures. researchgate.net

It is important to note that the choice of deprotection conditions, including the specific acid catalyst and solvent, can significantly impact the selectivity and outcome of the reaction. stackexchange.com

Tetrahydropyranyl Ether Deprotection

The tetrahydropyranyl (THP) group is a common protecting group for alcohols and phenols due to its stability under basic conditions. organic-chemistry.org p-Toluenesulfonic acid serves as an effective catalyst for the removal of this protecting group under acidic conditions. total-synthesis.comcommonorganicchemistry.com The deprotection mechanism involves the acid-catalyzed activation of the acetal system, leading to the cleavage of the ether bond and regeneration of the alcohol. total-synthesis.com

The reaction is typically carried out in a protic solvent like methanol or a mixture of acetic acid, tetrahydrofuran, and water. total-synthesis.com The use of p-TSA allows for the efficient deprotection of THP ethers in primary, secondary, phenolic, and allylic alcohols. koreascience.kr Notably, this method often demonstrates high chemoselectivity, leaving other acid-labile protecting groups, such as methylenedioxy ethers and t-Boc, intact under the reaction conditions. koreascience.kr The mild conditions employed with p-TSA catalysis minimize side reactions like rearrangements of allylic alcohols. koreascience.kr

| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Ref. |

| THP ether of 4-nitrobenzyl alcohol | Decaborane (1 mol%) | Methanol | 5 | 95 | koreascience.kr |

| THP ether of 4-chlorobenzyl alcohol | Decaborane (1 mol%) | Methanol | 2 | 98 | koreascience.kr |

| THP ether of cinnamyl alcohol | Decaborane (1 mol%) | Methanol | 2 | 97 | koreascience.kr |

This table presents data for a related Lewis acid catalyst to illustrate typical reaction conditions and outcomes.

Catalytic Role in Condensation Reactions

p-Toluenesulfonic acid is a highly effective catalyst for various condensation reactions, which are fundamental processes in the formation of carbon-carbon and carbon-heteroatom bonds. Its ability to act as a Brønsted acid facilitates the activation of carbonyl groups and promotes the elimination of water, driving these reactions forward.

The Biginelli reaction is a one-pot, three-component cyclocondensation reaction that produces dihydropyrimidines, a class of compounds with significant pharmacological activity. researchgate.netnih.gov p-Toluenesulfonic acid has been shown to be an efficient catalyst for this reaction, often providing higher yields compared to the classical Biginelli reaction conditions. researchgate.netcapes.gov.br

The proposed mechanism involves the acid-catalyzed condensation of an aldehyde and a β-ketoester to form an N-acyliminium ion intermediate. researchgate.net This intermediate then undergoes nucleophilic attack by urea (B33335) or thiourea, followed by cyclization and dehydration to afford the dihydropyrimidine (B8664642) product. researchgate.net The use of p-TSA as a catalyst offers advantages such as operational simplicity and improved yields. psu.edu Research has demonstrated the successful synthesis of various dihydropyrimidines using p-TSA under different conditions, including solvent-free and microwave-assisted methods. psu.edu

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Conditions | Yield (%) | Ref. |

| Benzaldehyde | Ethyl acetoacetate | Urea | p-TSA | Ethanol, reflux | High | researchgate.net |

| Substituted aromatic aldehydes | Acetylacetone | Urea | p-TSA | Aqueous micellar media | Excellent | researchgate.net |

| 4-Piperidinobenzaldehyde | 4-Hydroxycoumarin | Thiourea | p-TSA | - | - | researchgate.net |

This table summarizes various Biginelli reactions catalyzed by p-TSA, highlighting the versatility of the catalyst.

Beyond the Biginelli reaction, p-TSA catalyzes a wide array of other multicomponent reactions (MCRs), which are highly valuable for generating molecular complexity in a single step. preprints.orgniscpr.res.in These reactions are particularly important in combinatorial and medicinal chemistry for the rapid synthesis of diverse compound libraries. preprints.org

For instance, p-TSA has been employed in the one-pot, three-component synthesis of α-amino nitriles from carbonyl compounds, amines, and trimethylsilyl (B98337) cyanide. niscpr.res.in This method is praised for its operational simplicity, economic viability, high yields, and short reaction times. niscpr.res.in Another example is the Friedlander condensation of 2-aminonicotinaldehyde with active methylene (B1212753) compounds, catalyzed by p-TSA in the solid state at room temperature, to produce 1,8-naphthyridines in excellent yields. preprints.org Furthermore, p-TSA has been used to catalyze the synthesis of 1,3,5-trisubstituted pyrazoles from aldehydes, hydrazines, and alkynes, and the domino reaction of 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, and aromatic aldehydes to form complex benzo[a]benzo rsc.orgtotal-synthesis.comchromeno[2,3-c]phenazine-11,16(17H)-dione derivatives. preprints.org

| Reaction Type | Reactants | Product | Catalyst | Yield (%) | Ref. |

| α-Amino nitrile synthesis | Carbonyl compounds, amines, TMSCN | α-Amino nitriles | p-TSA | High | niscpr.res.in |

| Friedlander condensation | 2-Aminonicotinaldehyde, active methylene compounds | 1,8-Naphthyridines | p-TSA | 90-96 | preprints.org |

| Pyrazole synthesis | Aldehydes, hydrazines, alkynes | 1,3,5-Trisubstituted pyrazoles | p-TSA | 45-88 | preprints.org |

| Domino reaction | 2-Hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes | Benzo[a]benzo rsc.orgtotal-synthesis.comchromeno[2,3-c]phenazine-11,16(17H)-diones | p-TSA | 85-93 | preprints.org |

This table showcases the broad applicability of p-TSA in various multicomponent condensation reactions.

Catalysis in Cyclization Reactions

p-Toluenesulfonic acid is a valuable catalyst for a variety of cyclization reactions, which are essential for the synthesis of cyclic and heterocyclic compounds, many of which are important in medicinal chemistry and materials science. Its strong acidic nature facilitates intramolecular reactions leading to the formation of new rings. preprints.org

One notable application is the p-TSA-catalyzed regioselective annulation of cyclopropane (B1198618) aldehydes with N'-aryl anthranil (B1196931) hydrazides. preprints.org This reaction proceeds through a domino sequence of imine formation, intramolecular cyclization, and nucleophilic ring-opening of the cyclopropyl (B3062369) ring to afford tetrahydropyrrolo[1,2-a]quinazolin-5(1H)ones in good to excellent yields with complete regioselectivity. preprints.org Additionally, p-TSA has been utilized in a metal-free process for the synthesis of 3-aryl-substituted isocoumarins through the annulation of functionalized diarylalkynes under microwave irradiation. researchgate.net Another significant application is the Meyer–Schuster rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds, a key transformation in the synthesis of various organic molecules, including spirooxindoles. preprints.org

| Reaction Type | Reactants | Product | Catalyst | Yield (%) | Ref. |

| Regioselective annulation | Cyclopropane aldehydes, N'-aryl anthranil hydrazides | Tetrahydropyrrolo[1,2-a]quinazolin-5(1H)ones | p-TSA | 70-85 | preprints.org |

| Annulation of diarylalkynes | Functionalized diarylalkynes | 3-Aryl-substituted isocoumarins | p-TSA | Good | researchgate.net |

| Meyer–Schuster rearrangement | Propargyl alcohols | α,β-Unsaturated carbonyl compounds | p-TSA | 32-96 | preprints.org |

This table highlights the diverse cyclization reactions effectively catalyzed by p-TSA.

Reagent Role of 4 Methylbenzene 1 Sulfonic Acid in Chemical Synthesis

Formation of Sulfonate Esters as Activated Intermediates

One of the primary applications of 4-methylbenzene-1-sulfonic acid derivatives in organic synthesis is the formation of p-toluenesulfonate esters, commonly known as tosylates. Alcohols, which are generally poor electrophiles, can be converted into tosylate esters to enhance their reactivity for subsequent chemical transformations. libretexts.org This conversion is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270). wikipedia.org The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of tosyl chloride, leading to the displacement of the chloride ion and the formation of the tosylate ester. wikipedia.org

A key advantage of this transformation is that it proceeds with retention of configuration at the electrophilic carbon atom of the alcohol. libretexts.orglibretexts.orglibretexts.org This stereochemical outcome is in contrast to other methods of activating alcohols, such as reaction with thionyl chloride or phosphorus tribromide, which can lead to inversion of stereochemistry. libretexts.org The formation of a tosylate ester effectively converts the poor leaving group (hydroxide ion, HO⁻) into an excellent leaving group (tosylate anion, TsO⁻). masterorganicchemistry.com

The mechanism of sulfonate ester formation has been a subject of detailed study. Kinetic studies involving various alcohols and sulfonic acids have confirmed that the reaction proceeds through the protonation of the alcohol by the sulfonic acid, followed by nucleophilic attack of the alcohol on the sulfonyl group. enovatia.com Extreme conditions, such as high concentrations of both the sulfonic acid and the alcohol with minimal water content, are generally required to drive the equilibrium towards the formation of the sulfonate ester. enovatia.com

Utilization as a Leaving Group in Organic Reactions

The tosylate group is an exceptionally effective leaving group in nucleophilic substitution (Sₙ2) and elimination reactions. wikipedia.orgmasterorganicchemistry.com The high efficacy of the tosylate anion as a leaving group is attributed to the resonance stabilization of the negative charge that develops on the oxygen atom upon its departure. libretexts.orglibretexts.orglibretexts.org This charge delocalization across the sulfonyl group significantly lowers the activation energy for the substitution or elimination process.

The conversion of alcohols to tosylates is a common strategy to facilitate Sₙ2 reactions. wikipedia.org While alcohols themselves are poor substrates for Sₙ2 reactions due to the strongly basic nature of the hydroxide (B78521) leaving group, the corresponding tosylates readily undergo substitution with a wide range of nucleophiles. masterorganicchemistry.com This two-step sequence of tosylation followed by nucleophilic substitution allows for the controlled formation of new carbon-heteroatom or carbon-carbon bonds. wikipedia.org

Mechanistic Studies of Tosylate Leaving Group Efficacy

The efficacy of the tosylate leaving group has been the subject of numerous mechanistic studies. The rate of solvolysis of various tosylate esters has been measured in different solvent systems to quantify their reactivity. For instance, the solvolysis of 7-norbornenyl tosylate proceeds at a rate 10¹¹ times faster than that of its saturated counterpart, anti-7-norbornyl p-toluenesulfonate, highlighting the profound effect of substrate structure on reactivity. wikipedia.org

Comparative studies involving different leaving groups have further elucidated the superior nature of tosylates. The rate ratios of solvolysis for tosylates versus chlorides (kₒₜₛ/kₗ) have been used to probe the mechanism of nucleophilic substitution reactions. nih.gov These studies have provided evidence for both bimolecular carbonyl-addition pathways in more nucleophilic solvents and ionization mechanisms in strongly hydrogen-bonding solvents. nih.gov It is also important to note that the relative leaving group ability can be influenced by the nature of the nucleophile, with tosylate being a better leaving group with some nucleophiles (e.g., ethoxide) compared to others (e.g., thiolate). stackexchange.com

Application as a Protecting Group Strategy for Alcohols

In addition to its role in activating alcohols for substitution and elimination reactions, the tosyl group can also be employed as a protecting group for alcohols. wikipedia.org This strategy is particularly useful in multi-step syntheses where the hydroxyl group needs to be temporarily masked to prevent it from reacting with reagents intended for other functional groups in the molecule.

The protection of an alcohol as a tosylate is achieved through the same reaction used for activation: treatment with tosyl chloride in the presence of a base. wikipedia.org The resulting tosylate ester is generally stable to a variety of reaction conditions, effectively protecting the alcohol functionality. Subsequently, the tosyl group can be removed (deprotected) to regenerate the alcohol. A common method for the deprotection of tosylates is reduction, which cleaves the C-O bond and yields the corresponding hydrocarbon, effectively allowing for the deoxygenation of the alcohol. wikipedia.org

The tosyl group is also utilized as a protecting group for amines, forming stable sulfonamides. wikipedia.org

Role in Electrophilic Aromatic Substitution Reactions

p-Toluenesulfonic acid itself plays a significant role as a catalyst in electrophilic aromatic substitution (EAS) reactions. spegroup.ru The sulfonation of toluene (B28343) with sulfuric acid is a classic example of an EAS reaction that produces p-toluenesulfonic acid. spegroup.ru This reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions, such as the removal of water. spegroup.ru

As a strong, organic-soluble acid, p-toluenesulfonic acid is a convenient and effective catalyst for various EAS reactions, including Friedel-Crafts alkylations. atamanchemicals.comacs.org It can be used to promote the alkylation of aromatic rings with activated alkyl halides, alkenes, or even other tosylates. acs.org Compared to traditional Lewis acid catalysts like aluminum chloride (AlCl₃) or strong protic acids like sulfuric acid, p-toluenesulfonic acid often offers advantages such as milder reaction conditions, reduced formation of side products, and the potential for catalyst recovery and reuse. acs.org

In reactions such as the formation of acetals and in aldol (B89426) condensations, p-toluenesulfonic acid acts as an acid catalyst by protonating the carbonyl group, thereby activating it for nucleophilic attack. fiveable.me Its solubility in organic solvents makes it a preferred catalyst in many organic transformations. fiveable.me

Spectroscopic and Structural Data for (4-methylphenyl)methanesulfonic Acid Not Available in Publicly Accessible Resources

Following a comprehensive search of scientific databases and publicly available information, specific experimental data for the advanced spectroscopic and structural characterization of this compound is not available. Detailed research findings on the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, and Inelastic Neutron Scattering (INS) spectroscopy of this specific compound could not be located.

The request specified an article focusing solely on this compound, with a detailed outline covering ¹H NMR, ¹³C NMR, FT-IR, Raman, and INS analysis. While extensive spectroscopic data are available for structurally related but distinct compounds such as p-toluenesulfonic acid (which lacks the methylene (B1212753) -CH₂- bridge) and methanesulfonic acid (which lacks the 4-methylphenyl group), presenting this information would be scientifically inaccurate and would not adhere to the strict focus on the requested compound.

The structural differences between these molecules lead to significant variations in their spectroscopic signatures. For instance:

NMR Spectroscopy (¹H and ¹³C): The presence of the additional methylene group (-CH₂-) in this compound would introduce unique signals in both proton and carbon NMR spectra, with chemical shifts and coupling patterns distinct from those of p-toluenesulfonic acid.

Vibrational Spectroscopy (FT-IR, Raman, INS): The vibrational modes, including stretching and bending frequencies of the C-S bond and the methylene group, would differ significantly from the spectral features of both p-toluenesulfonic acid and methanesulfonic acid.

Due to the absence of specific experimental data for this compound, it is not possible to generate the scientifically accurate and detailed article as outlined in the request. Proceeding without this data would result in an article based on speculation or inaccurate substitution of data from other compounds.

Advanced Spectroscopic and Structural Characterization of Sulfonic Acids

X-ray Crystallography for Solid-State Structure Determination

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for (4-methylphenyl)methanesulfonic acid. Consequently, crucial data regarding its crystal system, space group, unit cell dimensions, and specific intramolecular distances and angles are not available in the public domain. The determination of these parameters through single-crystal X-ray diffraction analysis would be essential for a complete understanding of its solid-state properties and intermolecular interactions, such as hydrogen bonding, which are characteristic of sulfonic acids.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Molecular Energy Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are the parts of the molecule that absorb light.

For this compound, the expected chromophore is the substituted benzene (B151609) ring. The presence of both a methyl group and a methanesulfonic acid group on the phenyl ring would influence the energy of the π → π* electronic transitions. However, a detailed search of the scientific literature did not reveal any published UV-Vis absorption spectra for this specific compound. Therefore, experimental values for its maximum absorption wavelengths (λmax) and the corresponding molar absorptivities (ε) are not available. Such data would be invaluable for understanding its electronic structure and for quantitative analysis purposes.

In the absence of experimental data, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), could be employed to predict the electronic absorption spectrum of this compound. These theoretical calculations can provide valuable insights into the energies and characteristics of the electronic transitions. However, no such computational studies for this specific molecule were found in the reviewed literature.

Computational and Theoretical Studies of Sulfonic Acid Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the molecular properties of organic compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to optimize the molecular geometry of sulfonic acid derivatives and to analyze their electronic properties. researchgate.net For instance, studies on related compounds like methanesulfonic acid (MSA) have utilized DFT to understand their interactions and reactivity. copernicus.orgresearchgate.net The reactivity of a molecule can be related to its electronic structure, with regions of high or low electron density indicating sites for electrophilic or nucleophilic attack, respectively. researchgate.net In studies of similar molecules, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine optimized geometries and analyze molecular electrostatic potential (MEP) maps. researchgate.net These maps visually represent the electron density distribution, highlighting the electrophilic and nucleophilic regions of the molecule. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pku.edu.cn The HOMO-LUMO energy gap is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.netresearchgate.net

For related sulfonic acid systems, FMO analysis has been used to understand their reactivity and stability. researchgate.netresearchgate.net The HOMO-LUMO gap can be calculated using DFT methods, and these values are instrumental in predicting how the molecule will interact with other chemical species. nih.gov

Below is a table showcasing representative HOMO, LUMO, and energy gap values for illustrative purposes, based on general findings for similar organic molecules.

| Property | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 6.3 |

Note: These are representative values and the actual values for (4-methylphenyl)methanesulfonic acid would require specific calculations.

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of molecules by calculating their hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. scirp.org

Investigations of Intermolecular Interactions

The behavior of molecules in the condensed phase is governed by intermolecular interactions, primarily hydrogen bonding.

The sulfonic acid group (–SO₃H) is a strong hydrogen bond donor and acceptor. In the solid state and in solution, this compound is expected to form extensive hydrogen bonding networks. The hydroxyl group's hydrogen atom can act as a donor, while the oxygen atoms of the sulfonyl group can act as acceptors.

Sulfonic acids can form stable molecular complexes with a variety of other molecules, particularly those that can act as hydrogen bond acceptors. These complexes are held together by strong intermolecular forces.

For example, methanesulfonic acid (MSA) has been shown to form stable molecular clusters with sulfuric acid and various amines, such as dimethylamine (B145610) (DMA). copernicus.orgnih.gov These interactions are crucial in atmospheric chemistry for the formation of new particles. ustc.edu.cndntb.gov.ua The formation of these complexes is driven by strong hydrogen bonding and, in some cases, proton transfer. researchgate.net Quantum chemical calculations have been used to investigate the thermodynamics and structures of these clusters, revealing that the presence of MSA can significantly influence their formation and stability. copernicus.orgnih.gov It is plausible that this compound would also participate in the formation of similar molecular complexes with suitable partner molecules.

Mechanistic Pathways of Reactions Involving Sulfonic Acids

Computational studies provide significant insights into the various reaction mechanisms involving sulfonic acids. These theoretical approaches, often employing Density Functional Theory (DFT), allow for the detailed exploration of reaction coordinates, transition states, and the energetics of different pathways.

One of the fundamental reactions of sulfonic acids is esterification with alcohols. Theoretical studies on the esterification of benzenesulfonic acid with methanol (B129727), a reaction analogous to what this compound would undergo, have evaluated several potential mechanisms. Using the B3LYP/aug-cc-pVTZ level of theory, four alternative pathways were investigated. researchgate.net The results indicate that mechanisms involving a pentacoordinate sulfur intermediate are energetically unfavorable. Instead, the calculations point towards a low activation barrier for an SN1 pathway, which proceeds through a sulfonylium cation intermediate, and a moderate barrier for an SN2 pathway. researchgate.net

Another critical area of study is the oxidation pathway leading to sulfonic acids. The oxidation of thiols (RSH) to sulfonic acids (RSO₃H) via sulfenic acid (RSOH) and sulfinic acid (RSO₂H) intermediates has been modeled computationally. acs.orgresearchgate.net These studies reveal that the anionic pathway, starting from a thiolate (RS⁻), is generally more reactive than the neutral pathway. acs.orgresearchgate.net The presence of polar ligands, such as water or ammonia (B1221849), can significantly lower the reaction barriers by stabilizing transition states. acs.orgresearchgate.net For instance, a Solvent-Assisted Proton Exchange (SAPE) mechanism can facilitate the reaction in the neutral pathway. acs.orgresearchgate.net

The table below summarizes key mechanistic findings from theoretical studies on reactions pertinent to sulfonic acids.

| Reaction Type | Model System | Computational Method | Key Findings |

| Esterification | Benzenesulfonic acid + Methanol | B3LYP/aug-cc-pVTZ | SN1 pathway via a sulfonylium cation is favored over addition-elimination or SN2 mechanisms. researchgate.net |

| Thiol Oxidation | Methanethiol + H₂O₂ | M06-2X/6-311+G** | The anionic pathway (thiolate) is more reactive than the neutral pathway. Polar ligands lower reaction barriers. acs.org |

| Sulfoxide Reduction | Generic Sulfoxide + Thiol | B3LYP/6-311G(d,p) | Proceeds via a sulfurane intermediate. The formation of a disulfide is thermodynamically more favorable than a sulfenic acid. nih.gov |

| Biomass Conversion | Fructose/Xylose | DFT (RPBE) | Sulfonic acids act as effective Brønsted acid catalysts for the dehydration and rearrangement of sugars to produce levulinic acid and formic acid. mdpi.com |

Furthermore, theoretical calculations have been used to understand the reduction of sulfoxides by thiols, a reaction relevant to biological systems. nih.gov These studies show the formation of a sulfurane intermediate in the rate-limiting step. Subsequent proton transfer can lead to either a sulfenic acid or a disulfide, with the latter being significantly more stable. nih.gov This highlights the complexity of reaction networks involving sulfur-oxygen compounds and the crucial role of computational chemistry in elucidating these pathways.

Atmospheric Cluster Dynamics Modeling of Sulfonic Acid-Containing Systems

Sulfonic acids, including methanesulfonic acid (MSA) and potentially anthropogenically derived species like this compound, are key players in atmospheric new particle formation (NPF). bohrium.comrsc.org Computational modeling, particularly quantum chemical (QC) methods and cluster dynamics simulations, is essential for understanding the initial steps of aerosol formation at a molecular level. rsc.orgau.dk

Atmospheric cluster dynamics modeling investigates the formation, growth, and thermodynamics of molecular clusters, which are precursors to aerosols. annualreviews.orgucar.edu These models, such as the Atmospheric Cluster Dynamics Code (ACDC), solve the birth-death equations for a set of colliding and evaporating clusters to simulate their evolution over time. research.fi The required thermodynamic data, such as binding energies, are typically obtained from high-level quantum chemical calculations, like Density Functional Theory (DFT) or DLPNO-CCSD(T). bohrium.comacs.org

Research has extensively modeled clusters containing sulfuric acid (SA) and methanesulfonic acid (MSA) with various atmospheric bases like ammonia (A), methylamine (B109427) (MA), dimethylamine (DMA), and trimethylamine (B31210) (TMA). bohrium.comacs.orgresearchgate.net These studies consistently show that bases significantly enhance particle formation by stabilizing the acid clusters through strong hydrogen bonds and proton transfer. annualreviews.orgresearchgate.net The enhancing effect generally follows the basicity of the amine, with dimethylamine often being a more efficient stabilizer than ammonia. researchgate.net

The table below presents findings from computational studies on the atmospheric clustering of sulfonic acids.

| Cluster System | Computational Approach | Key Findings |

| (MSA)₀₋₂(Base)₀₋₂ (Base = A, MA, DMA, TMA, EDA) | DFT (ωB97X-D), DLPNO-CCSD(T₀), ACDC | MSA-base clusters show low formation potential, suggesting neutral MSA alone is not a strong driver of NPF. The interaction does not simply follow the basicity of the base for small clusters. bohrium.com |

| (SA/MSA)₁₋₂(FA)₁(Base)₁₋₂ | DFT, DLPNO-CCSD(T₀), Cluster Dynamics Simulations | Formic acid (FA) has a negligible effect on MSA–FA–base systems but shows an enhancement of 21% for the SA–FA–DMA system compared to its non-FA counterpart. acs.orgnih.gov |

| MEA-MSA | Quantum Chemical Calculations, Kinetics Modeling | Monoethanolamine (MEA) shows a higher enhancing potential for MSA-driven NPF than methylamine (MA), due to its higher basicity and ability to form additional hydrogen bonds via its -OH group. nih.gov |

| Oxidized Skatole + H₂SO₄ | DFT (ωB97X-D) | Oxidized organic compounds can form stable clusters with sulfuric acid, suggesting a pathway for biogenic emissions to contribute to NPF. rsc.org |

These theoretical models are crucial for interpreting field observations and for developing accurate parameterizations of nucleation rates in global climate and atmospheric models. au.dkucar.edu While most studies focus on MSA due to its prevalence from marine biogenic sources, the methodologies and fundamental principles are directly applicable to understanding the atmospheric fate of other sulfonic acids like this compound. bohrium.comrsc.org

Research on Structural Analogs and Derivatives of 4 Methylbenzene 1 Sulfonic Acid

Synthesis and Reactivity of Aryl Sulfinic Acids

Aryl sulfinic acids (ArSO₂H) are trivalent sulfur oxyacids that serve as important intermediates in organic synthesis. Their synthesis and reactivity are subjects of ongoing research, with various methods developed for their preparation.

Synthesis: Classical methods for synthesizing sulfinates often involved the reduction of sulfonyl chlorides or the oxidation of thiols. atamanchemicals.com More contemporary and milder methods have been developed to avoid harsh conditions and toxic reagents. For instance, palladium-catalyzed coupling reactions of aryl halides with sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) have proven effective. Another approach involves the use of copper catalysis to couple aryl iodides or bromides with reagents like sodium 1-methyl 3-sulfinopropanoate (SMOPS), which generates masked aryl sulfinates that can be unmasked in situ. atamanchemicals.com

Recent advancements include the use of decatungstate photocatalysis, which allows for the direct conversion of strong, aliphatic C(sp³)–H bonds into the corresponding alkyl sulfinic acids, a method applicable to complex molecules.

Reactivity: Aryl sulfinic acids are notable for their reactivity as hydrogen-atom transfer (HAT) agents, leading to the formation of highly reactive sulfonyl radicals. chemscene.com These radicals are key intermediates in various synthetic transformations, including additions to double and triple bonds to form sulfones. chemscene.com The O-H bond dissociation enthalpy (BDE) of sulfinic acids is a key determinant of their reactivity. For example, the computed O-H BDE for t-BuSO₂H is approximately 78 kcal mol⁻¹, which is significantly lower than that of a sulfonic acid (t-BuSO₃H) at 107.4 kcal mol⁻¹, rendering sulfonic acids unreactive toward many radicals. chemscene.com

The reactivity of sulfinic acids is also highly dependent on the solvent, as they are strong hydrogen-bond donors. In H-bond accepting solvents, their reactivity is significantly attenuated. chemscene.com

Chemical Transformations Involving Tosyl Groups

The 4-methylphenylsulfonyl group, commonly known as the tosyl (Ts) group, is a cornerstone of modern organic synthesis due to its unique properties as both an excellent leaving group and a robust protecting group. wikipedia.org It is typically introduced by reacting an alcohol or amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). nih.gov

Tosylates as Leaving Groups: Alcohols are inherently poor leaving groups in nucleophilic substitution reactions because the hydroxide (B78521) ion (HO⁻) is a strong base. spegroup.ru Conversion of an alcohol to a p-toluenesulfonate (tosylate, OTs) ester dramatically enhances its leaving group ability. The tosylate anion (TsO⁻) is a very stable, weak base due to the delocalization of the negative charge across the three oxygen atoms and the aromatic ring. This transformation allows for facile Sₙ2 reactions to occur with a wide range of nucleophiles. wikipedia.orgnih.gov A key advantage of this two-step process (tosylation followed by substitution) is that the formation of the tosylate proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group. spegroup.ru

Table 1: Comparison of Leaving Group Ability

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|

| HO⁻ | H₂O | 15.7 | Poor |

| TsO⁻ | TsOH | -2.8 | Excellent |

Tosyl Groups as Protecting Groups: The tosyl group is also frequently employed as a protecting group for amines. wikipedia.org By converting a primary or secondary amine to a sulfonamide (R-NHTs or R-R'NTs), its nucleophilicity and basicity are significantly reduced. This protection is stable to a wide range of reaction conditions, including many oxidizing and reducing agents, as well as acidic and basic conditions. The protection allows other functional groups in the molecule to be manipulated without interference from the amine. Deprotection can be achieved under specific, often harsh, reducing conditions. wikipedia.org

Research on Pyridinium 4-Methylbenzene-1-sulfonate

Pyridinium p-toluenesulfonate (PPTS) is an acidic salt formed by the reaction of pyridine with p-toluenesulfonic acid. cdc.govnih.gov It is widely used in organic synthesis as a mild and selective acid catalyst.

Properties and Applications: Unlike its highly acidic precursor, TsOH, PPTS is a much milder, non-hygroscopic, and crystalline solid that is soluble in many organic solvents. cdc.govlibretexts.org These properties make it an easy-to-handle and convenient alternative to stronger acids, which can cause decomposition of sensitive substrates or unwanted side reactions.

The primary application of PPTS is in the protection and deprotection of acid-sensitive functional groups. It is particularly effective for catalyzing the formation and cleavage of acetals and ketals, which are common protecting groups for aldehydes, ketones, and diols. The mildness of PPTS allows for selective protection or deprotection in the presence of other acid-labile groups.

Table 2: Properties of Pyridinium 4-Methylbenzene-1-sulfonate

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₃NO₃S |

| Molar Mass | 251.30 g/mol |

| Appearance | White crystalline solid |

| Common Abbreviation | PPTS |

Studies on Complex Chelating Agents Containing the (4-methylphenyl)methanesulfonic Acid Moiety

Chelating agents are molecules that can form two or more coordinate bonds with a single central metal ion, forming a stable, ring-like structure known as a chelate. nih.gov These agents are crucial in various fields, from analytical chemistry to medicine for treating metal poisoning. nih.gov

While the p-toluenesulfonate group itself is generally considered a weakly coordinating anion, the functionalization of the p-toluenesulfonyl framework can lead to the creation of polydentate ligands capable of chelation. Research in this area focuses on incorporating stronger donor atoms (such as nitrogen, oxygen, or sulfur) into a molecule that also contains the tosyl moiety.

For example, a ligand could be designed where a tosyl group is attached to an aromatic ring that also bears other functional groups, such as hydroxyl, amino, or thiol groups, positioned to allow for multidentate coordination to a metal ion. The sulfonic acid group or its ester could modulate the electronic properties and solubility of the resulting metal complex. While specific, widely studied chelating agents based solely on the (4-methylphenyl)sulfonic acid moiety are not prominent in the literature, the principles of ligand design suggest its potential as a component in more complex chelators. The stability of such complexes often benefits from the formation of five- or six-membered chelate rings.

Synthesis of Heterocyclic Compounds Utilizing 4-Methylbenzene-1-sulfonic Acid Reagents

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in nature and pharmacology. Reagents derived from 4-methylbenzene-1-sulfonic acid are valuable tools in the synthesis of these important structures.

p-Toluenesulfonic Acid as a Catalyst: As a strong, organic-soluble acid, TsOH is an effective catalyst for many condensation reactions that lead to the formation of heterocyclic rings. atamanchemicals.com For example, it can catalyze the Fischer indole (B1671886) synthesis, the Pictet-Spengler reaction, and the synthesis of various substituted piperidines and pyrazoles. atamanchemicals.com Its use avoids the high acidity and aqueous conditions associated with mineral acids, often leading to higher yields and cleaner reactions. spegroup.ru

Tosyl Derivatives as Reagents: Derivatives of TsOH are also key reactants. For instance, N-tosyl hydrazones are versatile building blocks. They can react with phthalaldehyde derivatives in the presence of an N-heterocyclic carbene (NHC) catalyst to form phthalidyl sulfonohydrazones, demonstrating a method for C-N bond formation.

Another important reagent is tosyl azide (B81097) (TsN₃), which is a primary source for introducing the N₂ group in cycloaddition reactions to form triazoles. Similarly, tosylmethyl isocyanide (TosMIC) is a widely used reagent for the synthesis of oxazoles, imidazoles, and pyrroles via [4+1] cycloadditions.

Table 3: Examples of Heterocyclic Synthesis Using TsOH Reagents

| Reagent | Heterocycle Formed | Reaction Type |

|---|---|---|

| p-Toluenesulfonic acid (catalyst) | Substituted piperidines | Condensation/Cyclization |

| N-Tosyl hydrazones | Phthalidyl sulfonohydrazones | NHC-catalyzed C-N bond formation |

Modern Analytical Approaches in Sulfonic Acid Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating complex mixtures, and its application to sulfonic acid analysis is well-established. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like (4-methylphenyl)methanesulfonic acid. Several HPLC modes can be employed for the separation of sulfonic acids and their esters.

Reverse-phase HPLC (RP-HPLC) is a common choice, often utilizing C18 columns. For a compound like this compound, a typical mobile phase would consist of an aqueous component, often with a buffer like ammonium (B1175870) acetate (B1210297) or phosphoric acid to control pH, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). sielc.comnih.govgoogle.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of the target analyte from potential impurities. nih.govgoogle.com

For challenging separations, especially for highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, which can provide unique selectivity for polar analytes. sielc.com

Detection in HPLC is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound provides a chromophore. nih.gov For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed. sielc.comsielc.com In some cases, derivatization is performed to enhance UV detection or to improve chromatographic retention. For instance, while more commonly applied to alkyl methanesulfonates, derivatizing agents could theoretically be used to tag the sulfonic acid group for more sensitive detection. nih.govnih.gov

A summary of typical HPLC conditions for the analysis of related sulfonic acids is presented in Table 1.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) or Mixed-Mode (e.g., Primesep B) |

| Mobile Phase | A: Water with buffer (e.g., 5 mmol/L ammonium acetate, pH ~5.5) B: Acetonitrile |

| Gradient | A time-programmed gradient from a low to a high percentage of acetonitrile |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (e.g., 220-280 nm) or ELSD |

| Temperature | 25 - 40 °C |

This table presents a generalized set of conditions based on methods for related sulfonic acids and may require optimization for this compound. nih.govgoogle.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, its corresponding esters, such as p-tolyl methanesulfonate (B1217627), are more amenable to this technique. The analysis of such esters is crucial as they can be process-related impurities.

For the GC analysis of methanesulfonate esters, a capillary column with a mid-polar to polar stationary phase, such as a DB-624 or a DB-WAX, is often employed. researchgate.netchromforum.org The use of a temperature program, where the column temperature is gradually increased, allows for the separation of analytes with different boiling points. researchgate.net

Sample introduction is typically performed using a split/splitless injector. For trace analysis of potential impurities, a splitless injection is preferred to maximize the amount of analyte reaching the column. researchgate.net Headspace GC, where the vapor above a sample is injected, is another valuable technique, particularly for the analysis of volatile impurities in a non-volatile matrix. researchgate.netnih.gov

A critical consideration in the GC analysis of active compounds like sulfonic acid esters is the inertness of the injection port liner, as a dirty or active liner can lead to analyte degradation and inaccurate results. chromforum.org In some instances, derivatization may be necessary to increase the volatility and thermal stability of the analyte. nih.gov

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique like HPLC or GC, it provides a highly specific and sensitive detection method.

The mass spectrum of a molecule provides valuable information about its molecular weight and structure. For this compound, the molecular formula is C8H10O3S, leading to a monoisotopic mass of approximately 186.035 g/mol . In its ester form, p-tolyl methanesulfonate, the mass spectrum would show characteristic fragmentation patterns that can be used for identification. The NIST WebBook provides reference mass spectra for related compounds like methyl methanesulfonate, which can serve as a guide for interpreting the fragmentation of larger methanesulfonate esters. nist.govnist.gov

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS)

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) is a state-of-the-art analytical technique that combines the separation power of HPLC with the high mass accuracy and high resolution of a Q-TOF mass spectrometer. frontiersin.orgnih.govjapsonline.com This makes it an exceptionally powerful tool for both the identification and quantification of compounds in complex mixtures.

A Q-TOF instrument consists of a quadrupole mass filter followed by a time-of-flight mass analyzer. youtube.com This hybrid design allows for various modes of operation. In MS mode, the quadrupole acts as an ion guide, allowing all ions to pass through to the TOF analyzer for high-resolution mass measurement. This is useful for confirming the elemental composition of the parent ion of this compound.

In MS/MS mode, the quadrupole is used to select a specific precursor ion (e.g., the molecular ion of the target compound), which is then fragmented in a collision cell. The resulting product ions are then analyzed by the TOF mass analyzer. The high-resolution fragmentation data provides detailed structural information, enabling confident identification of the compound and its metabolites or degradation products. hpst.cz The high mass accuracy of a Q-TOF, typically in the low ppm range, allows for the determination of the elemental composition of both precursor and product ions, significantly increasing the confidence in compound identification. youtube.comhpst.cz

The capabilities of Q-TOF LC-MS are summarized in Table 2.

| Feature | Advantage in this compound Analysis |

| High Mass Accuracy | Confident determination of elemental composition for the parent compound and its impurities. hpst.cz |

| High Resolution | Separation of isobaric interferences, leading to cleaner mass spectra and more reliable identification. |

| MS/MS Capability | Structural elucidation of unknown impurities and degradation products through fragmentation analysis. hpst.cz |

| High Sensitivity | Detection and quantification of trace-level components. |

Advanced Methods for Purity Assessment and Characterization of Reaction Products

Ensuring the purity of a chemical substance is critical, particularly in the pharmaceutical industry. The analysis of this compound and its reaction products requires robust methods to identify and quantify any impurities.

Forced degradation studies are a key component of purity assessment. In these studies, a substance is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. These degradation products are then analyzed, typically by LC-MS, to understand the degradation pathways and to develop stability-indicating analytical methods. google.com The high-resolution capabilities of Q-TOF LC-MS are particularly valuable in these studies for the structural elucidation of unknown degradation products. japsonline.com

The characterization of reaction products involves not only identifying the main product but also any by-products or unreacted starting materials. A combination of chromatographic and spectroscopic techniques is often employed. HPLC with UV and MS detection can provide quantitative information about the product distribution. For the definitive structural confirmation of novel reaction products, isolation by preparative HPLC followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry is the gold standard.

In the context of this compound, potential impurities could include starting materials from its synthesis, isomers (e.g., o-tolyl or m-tolyl methanesulfonate), or products from side reactions. bldpharm.com The development of a comprehensive analytical strategy that combines high-resolution separation with high-accuracy mass spectrometric detection is essential for the complete characterization and purity assessment of this compound and its related products.

Q & A

Q. Experimental Design Recommendations :

Control Reactions : Compare MSA with HCl/H₂SO₄ under identical conditions.

Kinetic Profiling : Monitor reaction progress via in-situ FT-IR or NMR.

Computational Modeling : Use Gaussian or ORCA to predict transition states and activation barriers.

What methodologies are used to study enzyme inhibition by (4-methylphenyl)methanesulfonic acid derivatives?

Advanced Research Question

Methodological Answer:

Derivatives like (methanesulfonyl-phenethyl-amino)-acetic acid are studied as enzyme inhibitors via:

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives).

- X-ray Crystallography : Resolve inhibitor-enzyme complexes (e.g., PDB deposition) to identify binding motifs .

- Molecular Dynamics (MD) Simulations : Analyze binding stability and conformational changes over 100-ns trajectories .

Case Study : In lipid peroxidation assays, MSA-based chromogenic reactions (λ = 586 nm) quantify MDA and hydroxyalkenals, but endogenous inhibitors in biological samples require validation via spike-recovery experiments .

How are methanesulfonic acid derivatives applied in advanced material synthesis?

Advanced Research Question

Methodological Answer:

MSA derivatives serve as dopants or crosslinkers in nanocomposites. For example:

Q. Synthetic Protocol :

Sol-Gel Method : Mix MSA with metal precursors in ethanol.

Thermal Annealing : 400°C for 2 hrs to form crystalline phases.

Characterization : XRD for crystallinity, BET for surface area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。